molecular formula C12H20N2O3 B2893674 Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate CAS No. 1351644-55-7

Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate

Cat. No. B2893674
CAS RN: 1351644-55-7
M. Wt: 240.303
InChI Key: FKPXMAZYZMFSPB-UHFFFAOYSA-N
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Description

Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate, also known as TBOMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Biologically Active Compounds : Zhao et al. (2017) describe the synthesis of a related compound, which is an important intermediate in various biologically active compounds like omisertinib (AZD9291). A rapid synthesis method for this compound was established, showing its utility in pharmaceutical research (Zhao et al., 2017).

  • Catalytic Reactions and Synthesis of Carbamates : Ortiz et al. (1999) discuss the catalytic reaction of a related compound leading to functionalized carbamates, which are crucial in the synthesis of various chemical structures (Ortiz et al., 1999).

  • Structural Analysis and Hydrogen Bonds : Das et al. (2016) focus on the synthesis and structural characterization of carbamate derivatives, analyzing their molecular interactions and hydrogen bonding patterns. This research is significant for understanding the molecular behavior of carbamates in different environments (Das et al., 2016).

  • Curtius Rearrangement for Boc-protected Amines : Lebel and Leogane (2005) describe a method involving Curtius rearrangement for producing tert-butyl carbamate, demonstrating an efficient way to create protected amino acids, which are essential in peptide synthesis (Lebel & Leogane, 2005).

Applications in Organic Chemistry and Material Science

  • Diels-Alder Reaction in Organic Synthesis : Padwa et al. (2003) explore the use of tert-butyl carbamates in the Diels-Alder reaction, a crucial process in organic synthesis. This research highlights the role of carbamates in facilitating complex chemical transformations (Padwa et al., 2003).

  • Metabolism in Insects and Mammals : Douch and Smith (1971) study the metabolism of a compound structurally similar to tert-butyl carbamates in insects and mice, providing insights into the biological processing of these compounds (Douch & Smith, 1971).

  • Reactivity in Different Solvents : Ruck and Jones (1998) investigate the reactivity of tert-butyl carbene in various solvents, contributing to our understanding of how different environments can affect chemical reactions (Ruck & Jones, 1998).

properties

IUPAC Name

tert-butyl N-[2-(but-3-ynylamino)-2-oxoethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-6-7-8-13-10(15)9-14(5)11(16)17-12(2,3)4/h1H,7-9H2,2-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPXMAZYZMFSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)NCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate

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